Cerovive
CAS No.: 168021-79-2
Cat. No.: VC0003442
Molecular Formula: C11H13NNa2O7S2
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 168021-79-2 |
---|---|
Molecular Formula | C11H13NNa2O7S2 |
Molecular Weight | 381.3 g/mol |
IUPAC Name | disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate |
Standard InChI | InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |
Standard InChI Key | XLZOVRYBVCMCGL-UHFFFAOYSA-L |
Isomeric SMILES | CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+] |
SMILES | CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES | CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Chemical and Pharmacological Profile of Cerovive
Molecular Structure and Properties
Cerovive, chemically designated as sodium (Z)-4-((tert-butyloxidoazanylidene)methyl)benzene-1,3-disulfonate, is a nitrone-based compound with the molecular formula C₁₁H₁₃NNa₂O₇S₂ and a molecular weight of 381.33 g/mol . Its structure incorporates a free radical-trapping nitrone moiety, enabling it to neutralize reactive oxygen species (ROS) generated during ischemic reperfusion injury . The sodium salt formulation enhances aqueous solubility (>76 mg/mL in DMSO and water), a critical factor for intravenous administration in acute stroke settings .
Table 1: Chemical and Physicochemical Properties of Cerovive
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃NNa₂O₇S₂ | |
Molecular Weight | 381.33 g/mol | |
CAS Number | 168021-79-2 (sodium salt) | |
Solubility (25°C) | 76 mg/mL in DMSO, water | |
Mechanism of Action | Free radical scavenger |
Preclinical Development and Mechanisms
In rodent and primate models of middle cerebral artery occlusion (MCAO), Cerovive reduced infarct volumes by 30–50% and improved functional outcomes when administered within 3–6 hours post-reperfusion . These effects were attributed to its ability to intercept peroxynitrite and hydroxyl radicals, thereby preserving mitochondrial integrity and attenuating apoptosis in penumbral tissues . Comparative studies showed superior efficacy to earlier nitrones like α-phenyl-N-tert-butyl nitrone (PBN), with a broader therapeutic window .
Clinical Development Program
Phase II Trials: SAINT I and CHANT
The SAINT I (Stroke-Acute Ischemic NXY Treatment) trial, a randomized, double-blind study involving 1,722 patients, demonstrated a statistically significant improvement in the Modified Rankin Scale (mRS) at 90 days (odds ratio: 1.17; p=0.038) . Cerovive recipients showed a 4.9% absolute reduction in severe disability, with no increase in adverse events versus placebo . Concurrently, the CHANT (Cerebral Hemorrhagic and NXY-059 Treatment) trial evaluated safety in 600 hemorrhagic stroke patients, confirming no exacerbation of bleeding or mortality .
Phase III Trials: SAINT II and Discontinuation
The subsequent SAINT II trial, enrolling 3,306 patients across 24 countries, failed to replicate efficacy . Primary endpoints (disability reduction via mRS) and secondary endpoints (neurological recovery via NIH Stroke Scale) showed no significant differences between Cerovive and placebo (mRS OR: 1.04; p=0.33) . Post-hoc analyses revealed inconsistencies in subgroup responses, particularly in patients receiving concomitant tissue plasminogen activator (tPA) . AstraZeneca halted development in October 2006, citing insufficient efficacy .
Analysis of Clinical Failure and Scientific Implications
Discrepancies Between Preclinical and Clinical Results
Despite robust animal data, Cerovive’s failure underscored translational challenges in stroke research. Primate models using controlled ischemia-reperfusion underestimated human pathophysiological complexity, including comorbidities (e.g., hypertension, diabetes) and delayed treatment initiation (median 5.1 hours post-stroke in SAINT II) . Additionally, the compound’s limited blood-brain barrier penetration (<10% plasma concentration in cerebrospinal fluid) may have restricted target engagement .
Impact on AstraZeneca and Neuroprotectant Development
Legacy and Future Directions
Lessons for Stroke Trial Design
The Cerovive experience highlighted the necessity of:
-
Standardized Preclinical Models: Incorporating aged animals and comorbid conditions to better mimic human stroke .
-
Biomarker-Driven Enrollment: Selecting patients via imaging biomarkers (e.g., penumbral volume) to enrich for treatment responders .
-
Combination Therapies: Pairing neuroprotectants with reperfusion therapies to address multifactorial injury pathways .
Ongoing Research in Neuroprotection
While Cerovive remains shelved, derivatives like OKN-007 are under investigation for glioblastoma and traumatic brain injury, leveraging sulfatase inhibition and anti-inflammatory properties . Advances in nanoparticle delivery and BBB-penetrant formulations may resurrect nitrone-based strategies for acute neurodegeneration .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume